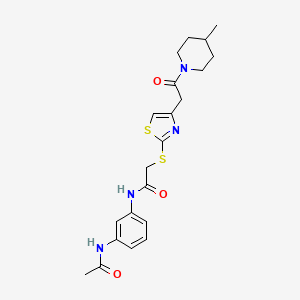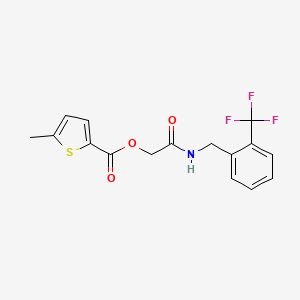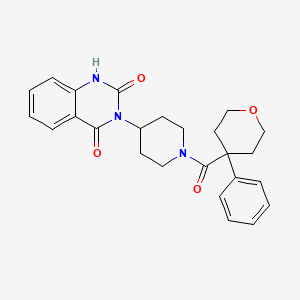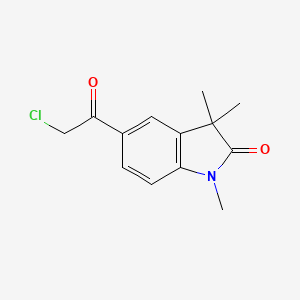
5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one” is a type of indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in nature and are important in many biological processes .
Molecular Structure Analysis
The molecular structure of “5-(2-chloroacetyl)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one” can be deduced from its name. It contains an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “5-(2-chloroacetyl)” part indicates that a chloroacetyl group is attached to the 5-position of the indole ring .Applications De Recherche Scientifique
Synthesis and Reactions
Synthetic Potential in Heterocyclic Compound Formation
The compound has been utilized in synthesizing various heterocyclic compounds. For instance, it reacts with active halogen-containing reagents to form thieno[2,3-b]pyridine derivatives, which have applications in different chemical domains (Attaby, Ramla, & Gouda, 2007).
Crystal Structure Analysis
The compound serves as a basis for synthesizing derivatives with significant structural features. Studies on these derivatives using crystal structure analysis have contributed to understanding molecular conformations and interactions (Vázquez-Vuelvas et al., 2011).
Formation of Indoline Derivatives
It plays a role in the synthesis of indoline derivatives, showcasing its versatility in organic synthesis (Troxler, Harnisch, Bormann, Seemann, & Szabó, 1968).
Optical Property Studies
Its derivatives have been analyzed for optical properties such as UV-Vis and fluorescence spectroscopy, which are important in material sciences (Ščerbetkaitė, Tamulienė, Bieliauskas, & Šačkus, 2017).
Biological Activity and Applications
Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial properties, demonstrating its potential in medicinal chemistry (Attaby, Ramla, & Gouda, 2007).
Potential in Drug Discovery
Its structural features make it a suitable candidate for developing novel pharmaceutical agents. Studies have explored its use as a scaffold in drug discovery, particularly in kinase research areas (Cheung, Harris, & Lackey, 2001).
Antibacterial and Antifungal Agents
Isatin derivatives of the compound have shown promise as antibacterial and antifungal agents, indicating its potential in therapeutic applications (Khalid, Sumrra, & Chohan, 2020).
Orientations Futures
Propriétés
IUPAC Name |
5-(2-chloroacetyl)-1,3,3-trimethylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-13(2)9-6-8(11(16)7-14)4-5-10(9)15(3)12(13)17/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBRVZPKULURAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)CCl)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)
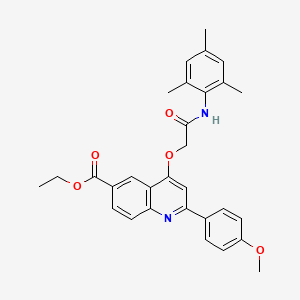
![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)
![1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2371097.png)
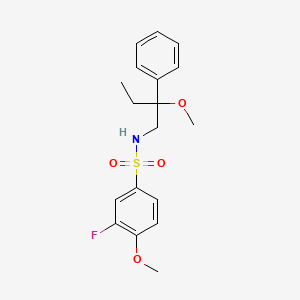
![6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B2371101.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2371103.png)
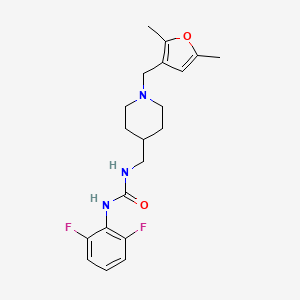
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)
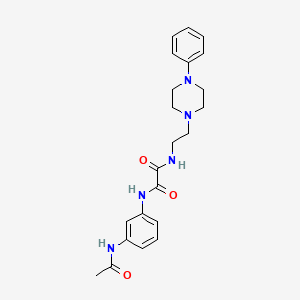
![2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2371109.png)
